6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound. This compound belongs to the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The fusion of pyrazole and pyridine rings in its structure makes it a unique scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . This reaction is carried out in the presence of an acidic catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . The process involves a sequential opening/closing cascade reaction, providing the desired product with moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as the one mentioned above, can be adapted for large-scale production. The use of solid catalysts like AC-SO3H offers advantages such as low cost, non-toxicity, and stability, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve mild to moderate temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antiviral, antifungal, and antitumor agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives such as:
- 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 5-amino-3-methyl-1-phenylpyrazole
Uniqueness
6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and properties.
Properties
CAS No. |
198637-71-7 |
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Molecular Formula |
C20H15N5 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-amino-3-methyl-1,4-diphenylpyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H15N5/c1-13-17-18(14-8-4-2-5-9-14)16(12-21)19(22)23-20(17)25(24-13)15-10-6-3-7-11-15/h2-11H,1H3,(H2,22,23) |
InChI Key |
OOGRGJMLFWVDTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=C(C(=N2)N)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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